REACTION_CXSMILES
|
C(Cl)(=O)C.[NH:5]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.[CH3:12][S:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1)(=[O:15])=[O:14]>CCO>[CH3:12][S:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20][N:5]2[CH2:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)=[CH:18][CH:17]=1)(=[O:14])=[O:15]
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
20.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(CCl)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
was washed with 2N KOH (2×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (1×500 mL)
|
Type
|
WASH
|
Details
|
washed with 2N KOH (1×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The crude solid was washed with hot EtOAc
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(CN2CCNCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.03 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |